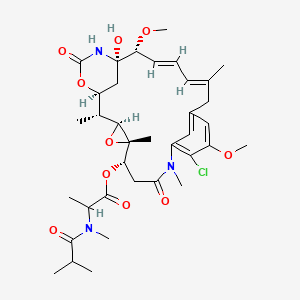

Maytanbutine

Description

Contextualization within Maytansinoid Research Landscape

Maytanbutine is a member of the maytansinoid family, a class of ansa macrolides recognized for their potent anticancer properties. nih.gov These compounds function as powerful inhibitors of microtubule polymerization, a critical process for cell division, thereby inducing apoptosis in cancer cells. nih.gov The broader family of maytansinoids was first brought to scientific attention with the isolation of maytansine (B1676224) from the East African shrub Maytenus serrata in the 1970s. nih.gov

This compound is a naturally occurring analog of maytansine. mdpi.comjipb.net Research into maytansinoids has revealed a diverse array of structurally related compounds isolated from various plant species and microorganisms. mdpi.comresearchgate.net These compounds, including this compound, share a common structural framework essential for their biological activity but differ in the ester side chain at the C-3 position, which influences their potency and properties. researchgate.net The study of this compound and other maytansinoids contributes to a deeper understanding of the structure-activity relationships within this potent class of natural products. researchgate.net While initial interest in maytansinoids as standalone chemotherapeutic agents waned due to systemic toxicity observed in clinical trials with maytansine, the field has experienced a significant resurgence. acs.orgacs.org This renewed focus is driven by their application as cytotoxic "warheads" in antibody-drug conjugates (ADCs), a targeted cancer therapy approach.

Historical Context of this compound Isolation and Initial Discovery

The discovery and isolation of this compound are rooted in the extensive screening of plant species for potential antitumor agents. In the 1970s, researchers, notably S. M. Kupchan and his colleagues, identified this compound along with maytansine and maytanprine from the ethanolic extracts of Maytenus ovatus and Maytenus buchananii. googleapis.com Concurrently, a research group led by Li Bing-jun isolated this compound, maytansine, and maytanprine from Maytenus variabilis, a plant species found to be a relatively abundant source of these compounds. jipb.net

These isolations were part of a broader effort to identify and characterize the numerous homologues of maytansine present in these plants. acs.orgacs.org The initial reports of this compound's discovery emerged in the scientific literature of the 1970s and early 1980s. jipb.netacs.orgacs.org The isolation process typically involved large-scale fractionation of plant extracts, followed by chromatographic separation techniques to yield the pure compounds. jipb.netacs.orggoogleapis.com The structure of this compound and its relationship to maytansine were elucidated through spectroscopic methods. acs.org

Rationale and Significance of this compound Research

The primary driver for the initial research into this compound was its significant antitumor activity. researchgate.net Like other maytansinoids, this compound functions by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest and ultimately, apoptosis. Studies have shown that this compound exhibits a spectrum and potency of activity similar to that of maytansine. researchgate.net

The significance of this compound research has evolved over time. Initially, it was part of the broader quest for novel, naturally derived chemotherapeutic agents. acs.org With the challenges encountered in the clinical development of maytansine as a standalone drug, the focus shifted. acs.orgacs.org In the contemporary context, the importance of this compound and other maytansinoids is intrinsically linked to the field of antibody-drug conjugates (ADCs). The high cytotoxicity of maytansinoids makes them ideal payloads for ADCs, which are designed to selectively deliver these potent agents to cancer cells, thereby minimizing systemic toxicity. The continued investigation of this compound and its analogs contributes to the development of more effective and targeted cancer therapies.

Structure

3D Structure

Properties

CAS No. |

38997-10-3 |

|---|---|

Molecular Formula |

C36H50ClN3O10 |

Molecular Weight |

720.2 g/mol |

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(2-methylpropanoyl)amino]propanoate |

InChI |

InChI=1S/C36H50ClN3O10/c1-19(2)32(42)39(7)22(5)33(43)49-28-17-29(41)40(8)24-15-23(16-25(46-9)30(24)37)14-20(3)12-11-13-27(47-10)36(45)18-26(48-34(44)38-36)21(4)31-35(28,6)50-31/h11-13,15-16,19,21-22,26-28,31,45H,14,17-18H2,1-10H3,(H,38,44)/b13-11+,20-12+/t21-,22?,26+,27-,28+,31+,35+,36+/m1/s1 |

InChI Key |

RJIVUFYDGYNSNE-BGOHZRNNSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)N(C)C(=O)C(C)C)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C(C)C)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Biosynthetic Pathways and Natural Occurrence of Maytanbutine

Natural Sources and Distribution of Maytanbutine and Related Maytansinoids

This compound and its structural analogs, collectively known as maytansinoids, are rare natural products. They were first isolated from plants belonging to the Celastraceae family. mdpi.com Specifically, this compound was identified in Maytenus buchananii and later in Putterlickia pyracantha, a member of the same plant family bioprospected in South Africa. nih.gov

In these plants, this compound does not occur in isolation. It is part of a suite of related maytansinoids, which vary primarily in the ester side chain at the C-3 position of the macrocyclic core. Research on P. pyracantha has shown the co-occurrence of this compound with maytansine (B1676224), maytanprine, maytanvaline, and normaytancyprine. nih.gov Similarly, early work on Maytenus serrata (formerly M. ovatus) and M. buchananii led to the isolation of maytansine, maytanprine, and this compound. researchgate.netresearchgate.net Another plant source reported to contain this compound is Trewia nudiflora of the Euphorbiaceae family. indexcopernicus.com

The distribution of these compounds is not limited to the Celastraceae and Euphorbiaceae families; they have also been found in mosses and, significantly, in an actinomycete microorganism, Actinosynnema pretiosum. mdpi.comnih.gov This disjointed distribution across unrelated organisms—higher plants, mosses, and bacteria—was a crucial clue that the plant might not be the true producer of these complex molecules. researchgate.net

Table 1: Documented Natural Sources of this compound and Co-occurring Maytansinoids

| Plant/Microorganism Species | Family/Type | Co-occurring Maytansinoids | Reference(s) |

|---|---|---|---|

| Putterlickia pyracantha | Celastraceae | Maytansine, Maytanprine, Maytanvaline, Normaytancyprine | nih.gov |

| Maytenus buchananii | Celastraceae | Maytansine, Maytanprine | researchgate.net |

| Trewia nudiflora | Euphorbiaceae | Trewiasine, Dehydrotrewiasine | indexcopernicus.com |

| Actinosynnema pretiosum | Actinomycete | Ansamitocins (related maytansinoids) | mdpi.comnih.gov |

Endogenous Biosynthesis Investigations of this compound in Plants

Initial investigations into the biosynthesis of maytansinoids naturally focused on the host plants from which they were first isolated. However, several lines of evidence have cast doubt on the plant's ability to synthesize these compounds endogenously.

Key findings that challenge the hypothesis of plant-based biosynthesis include:

Inconsistent Production: There are significant variations in maytansinoid content among individual plants of the same species, even when grown in the same location. researchgate.net Furthermore, vegetatively propagated clones of maytansine-producing plants sometimes lose the ability to produce the compound. researchgate.net

Failure in Cell Culture: Plant cell cultures derived from maytansinoid-producing species, such as Putterlickia verrucosa and Maytenus buchananii, have consistently failed to produce these compounds. researchgate.net

Absence of Biosynthetic Genes: The starter unit for the maytansinoid backbone is 3-amino-5-hydroxybenzoic acid (AHBA). researchgate.net Searches for the genes responsible for AHBA synthesis (AHBA synthase genes) in the genome of P. verrucosa have been unsuccessful, indicating the plant likely lacks the fundamental genetic machinery to even begin the biosynthetic process. researchgate.netresearchgate.net

These collective findings strongly suggest that maytansinoids, including this compound, are not true plant metabolites. Instead, the evidence points towards an external, microbial origin. researchgate.net

Microbial Symbiosis and Associated this compound Production

The structural similarity of maytansinoids to ansamycin (B12435341) antibiotics, which are typical microbial metabolites, was an early indicator of their potential microbial origin. researchgate.net This hypothesis was significantly strengthened by the discovery of ansamitocins, which are structurally related to maytansinoids, in the fermentation broth of the actinomycete Actinosynnema pretiosum. researchgate.net

Current research overwhelmingly supports the theory that maytansinoids found in plants are the products of associated microbial symbionts. researchgate.netnih.gov Specifically, endophytic microorganisms—bacteria or fungi that live within the plant tissues without causing disease—are believed to be the true producers. mdpi.comacs.org

Studies have identified endophytic bacterial communities, particularly within the roots of Putterlickia species, as the source of maytansine. researchgate.netacs.org Researchers have successfully detected AHBA synthase genes within these root-associated endophytic communities, confirming they possess the necessary biosynthetic pathway. researchgate.net Imaging techniques have further shown that the maytansine produced by these endophytes accumulates predominantly in the root cortex of the host plant. researchgate.net It is therefore concluded that a symbiotic relationship exists where the microbe produces the compound, which is then stored by the plant. researchgate.netresearchgate.net This explains the inconsistent production patterns and the absence of the compounds in plant cell cultures.

Chemoenzymatic and Putative Biogenetic Pathways for this compound Precursors

The biosynthesis of the maytansinoid core structure is a complex process typical of many microbial natural products. The pathway relies on a large, multi-enzyme complex known as a Polyketide Synthase (PKS) , often working in conjunction with a Non-Ribosomal Peptide Synthetase (NRPS) . researchgate.netnih.gov

The putative biogenetic pathway for maytansinoids like this compound begins with the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). researchgate.net This starter molecule is loaded onto the PKS assembly line. The PKS machinery then sequentially adds "extender units," such as malonyl-CoA and methylmalonyl-CoA, in a series of condensation reactions to build the long aliphatic chain of the macrocycle. researchgate.netresearchgate.net For ansamitocins, this involves seven condensation steps to create the proansamitocin (B1237151) backbone. researchgate.net Following the creation of the core macrocycle (a macrolactam), a series of "post-PKS" modifications occur. These tailoring steps are carried out by specific enzymes that can perform halogenation, methylation, epoxidation, and acylation to produce the final array of maytansinoid structures. researchgate.netnih.gov The specific ester side chain of this compound, a 3-methylbutyrate group, is attached during one of these final tailoring steps by an acyltransferase enzyme. nih.gov

This detailed understanding of the biosynthetic machinery opens up possibilities for chemoenzymatic synthesis . This approach combines traditional chemical synthesis with the use of specific enzymes as biocatalysts to perform difficult chemical transformations with high selectivity. acs.orgnih.gov For maytansinoid precursors, a linear seco-acid (the opened-up version of the macrocycle) can be chemically synthesized. tib.eu Then, an enzyme, such as the one responsible for the final cyclization (macrolactam formation), can be used to close the ring, a step that can be challenging to achieve with high efficiency using purely chemical methods. tib.eu This strategy allows for the creation of natural precursors and the generation of novel analogues for further study by modifying the chemically synthesized backbone before the enzymatic step. tib.eunih.gov

Table 2: Key Precursors and Enzymes in Maytansinoid Biosynthesis

| Component | Type | Role in Biosynthesis | Reference(s) |

|---|---|---|---|

| 3-amino-5-hydroxybenzoic acid (AHBA) | Starter Unit | Initiates the polyketide chain synthesis. | researchgate.netnih.govresearchgate.net |

| Polyketide Synthase (PKS) | Enzyme Complex | Assembles the main aliphatic chain of the macrocycle. | researchgate.netnih.govplos.org |

| Malonyl-CoA / Methylmalonyl-CoA | Extender Units | Building blocks added by the PKS to extend the chain. | researchgate.netresearchgate.net |

| Acyltransferase | Tailoring Enzyme | Attaches the specific ester side chain (e.g., for this compound). | nih.gov |

| Halogenase, Methyltransferase, Epoxidase | Tailoring Enzymes | Perform final chemical modifications to the macrocycle. | researchgate.netnih.gov |

Synthetic Methodologies for Maytanbutine and Its Analogs

Total Synthesis Strategies for Maytanbutine and Maytansinoid Core Structures

The total synthesis of maytansinoids represents a formidable challenge in organic chemistry, spurring the creation of new synthetic methods and strategies. The first total syntheses of the parent compound, maytansine (B1676224), were reported nearly concurrently by the research groups of E.J. Corey and A.I. Meyers in the late 1970s, laying the groundwork for future work in this field. researchgate.netscribd.com

The synthesis of the maytansinoid core is fraught with challenges inherent to its complex structure:

Macrocyclic Strain: The 19-membered macrolactam ring is sterically congested and conformationally constrained, making its closure a significant thermodynamic and kinetic hurdle.

Stereochemical Complexity: The ansa chain contains numerous stereocenters, requiring highly controlled stereoselective reactions to establish the correct relative and absolute configurations.

Functional Group Sensitivity: The structure features a variety of sensitive functional groups, including a labile carbinolamide at C9, an epoxide, and a chlorinated aromatic nucleus, which must be preserved or installed under mild conditions. academie-sciences.fr

Innovations to overcome these challenges have included the development of powerful macrocyclization reagents, such as BOP-Cl, and the strategic application of stereocontrolled reactions to build the acyclic precursor with high fidelity. academie-sciences.fr The synthesis of the structurally distinct ansa chain of related compounds like geldanamycin, which also faced challenges of competitive quinone formation, highlighted the difficulties in this molecular class. academie-sciences.fr

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, providing a roadmap for its synthesis. libretexts.orgnumberanalytics.comslideshare.net For the maytansinoid core, synthetic strategies commonly employ several key disconnections:

Amide Bond Disconnection: The C1-N20 amide bond is a logical and frequently used disconnection point, breaking the macrocycle to reveal a linear seco-amino acid precursor. academie-sciences.fr This simplifies the primary challenge to the formation of this amide bond in a late-stage macrocyclization step.

Ansa Chain Fragmentation: The long acyclic precursor is further disconnected into smaller, more manageable fragments. Common strategies involve breaking the chain at ether or carbon-carbon bonds, allowing for a convergent synthesis where different fragments are prepared in parallel and coupled together. nih.gov

Side-Chain Disconnection: The C3 ester side chain, which differentiates this compound from other maytansinoids like maytansine, is typically installed in one of the final steps via esterification of the C3 hydroxyl group of a common intermediate, maytansinol (B1676226). scribd.comacademie-sciences.fr

This approach, breaking the molecule down into key fragments, was central to the seminal syntheses by Corey and Meyers. researchgate.net

Establishing the numerous chiral centers of the maytansinoid framework with the correct stereochemistry is paramount. Chemists have employed a wide array of stereoselective transformations to achieve this:

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials from nature, such as sugars (e.g., D-mannose), to provide a scaffold with pre-existing stereocenters. researchgate.net

Asymmetric Aldol (B89426) Reactions: Glycolate aldol reactions have been used to create key stereogenic relationships, such as those at C6-C7 and C11-C12 in related ansa macrolides. academie-sciences.fr

Substrate-Controlled Reductions: The existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions, such as the reduction of ketones to alcohols.

Intramolecular Cycloadditions: An intramolecular nitrile oxide-olefin cycloaddition has been reported as a key step to construct the ansa-macrolactam skeleton in some approaches. researchgate.net

These methods, often used in combination, allow for the precise construction of the highly functionalized and stereochemically rich acyclic precursor required for the final macrocyclization.

Partial Synthesis and Fragment Coupling Approaches for this compound Scaffolds

The most common starting materials are ansamitocins, such as ansamitocin P-3. academie-sciences.fr The general process involves two key steps:

Deacylation: The C3 ester group of the starting ansamitocin is selectively cleaved, typically via reductive cleavage using reagents like lithium aluminum hydride, to yield the common core structure, maytansinol. academie-sciences.fr

Re-acylation: The C3 hydroxyl group of maytansinol is then esterified with a desired acyl group. To produce this compound, this involves coupling with an activated form of N-acetyl-N-methyl-L-isoleucine. academie-sciences.frscribd.com This sequential deacylation/re-acylation protocol is a cornerstone of industrial production for maytansinoid derivatives. academie-sciences.fr

Fragment coupling is a convergent strategy where complex molecular fragments are synthesized independently and then joined. nih.govrsc.org This approach is inherent to the re-acylation step of partial synthesis, where the complex maytansinol core is coupled with the amino acid side-chain fragment. This strategy minimizes linear steps and allows for the rapid generation of diverse analogs by simply varying the side-chain fragment that is coupled to the maytansinol core. academie-sciences.fracademie-sciences.fr

Development of Novel Synthetic Transformations for this compound Framework Construction

The quest for more efficient and versatile synthetic routes continues to drive innovation. Modern catalytic methods, particularly those involving C–H bond functionalization, offer new possibilities for constructing and modifying the this compound framework.

C–H bond functionalization is a powerful strategy in modern organic synthesis that aims to directly convert ubiquitous C–H bonds into new C–C, C–N, or C–O bonds, often with the help of a transition-metal catalyst. yale.edurutgers.edu This approach can significantly reduce the number of steps in a synthesis by avoiding the need for pre-functionalized starting materials. nih.gov

While specific applications of C-H functionalization for the de novo total synthesis of this compound are still emerging, the potential is significant. This methodology could offer novel disconnections in retrosynthetic analysis, enabling:

Late-Stage Modification: Direct functionalization of C–H bonds on the aromatic ring or the ansa chain of a pre-formed maytansinoid core could provide rapid access to novel analogs that are difficult to prepare using classical methods.

Convergent Fragment Construction: C-H functionalization can be used as a strategic tool to build the complex fragments needed for a total or partial synthesis in a more efficient manner. nih.gov

The application of such advanced catalytic methods holds promise for shaping the future of maytansinoid synthesis, enabling more sustainable and efficient production of these complex molecules. nih.gov

Data Tables

Table 1: Summary of Synthetic Strategies for Maytansinoid Frameworks

| Synthetic Strategy | Description | Key Features | Common Starting Materials |

| Total Synthesis | Complete construction of the molecule from simple, commercially available precursors. | Long, linear sequences; low overall yields; provides access to any analog and confirms structure. | Simple organic building blocks, chiral pool molecules (e.g., sugars). researchgate.net |

| Partial Synthesis | Chemical modification of a naturally occurring, structurally related precursor. | Shorter, more efficient; higher yielding; limited to analogs derivable from the natural core. | Ansamitocins (e.g., Ansamitocin P-3) from fermentation. academie-sciences.fr |

| Fragment Coupling | A convergent approach where complex molecular fragments are synthesized separately and then joined. | Reduces linear step count; allows for parallel synthesis of fragments; modular. nih.govrsc.org | Advanced intermediates of the maytansinoid core and side chains. |

| C-H Functionalization | Direct conversion of a C-H bond into a new chemical bond using a catalyst. | High step economy; potential for novel late-stage modifications; avoids pre-functionalization. yale.edunih.gov | Maytansinoid core structures or their precursors. |

Oxidative Cyclization and Ring-Forming Reactions

The formation of the macrocyclic ring is a cornerstone of maytansinoid synthesis. Oxidative cyclization and other ring-forming reactions are pivotal in constructing not only the large macrolide but also various heterocyclic precursors.

Oxidative Cyclization: This class of reactions involves the formation of a cyclic structure through an oxidative process, often forming carbon-carbon or carbon-heteroatom bonds. In the context of maytansinoid synthesis, oxidative coupling reactions can be employed to form key bonds within the ansa chain or to construct precursor heterocycles. For instance, manganese dioxide (MnO2)-mediated oxidative cyclization has been developed for creating fused heterocyclic systems from dihydrotriazine precursors. urfu.ru While not directly reported for this compound, such methods demonstrate the principle of using an oxidant to facilitate ring closure, a strategy applicable to complex natural product synthesis. The general mechanism often involves the generation of a radical or a high-valent metal intermediate that triggers the cyclization event. urfu.rubeilstein-journals.org

Ring-Forming Reactions: A variety of ring-closing reactions are fundamental to assembling the complex maytansinoid skeleton. Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of large rings in natural product synthesis due to its functional group tolerance. nih.gov In the synthesis of rhizoxin (B1680598), another complex macrolide, ring-closing alkyne metathesis (RCAM) was successfully used to form the macrocycle, which could then be reduced to the required alkene geometry. mdpi.com This strategy is highly relevant to this compound synthesis for the closure of the 19-membered ring.

Other key ring-forming strategies include electrocyclic reactions and Diels-Alder cycloadditions to build portions of the molecule with high stereocontrol. organic-chemistry.orgnumberanalytics.com For example, a Diels-Alder reaction was used to construct a bicyclic system with four stereocenters in the synthesis of Aburatubolactam A, showcasing the power of this method to rapidly build molecular complexity. organic-chemistry.org These established ring-forming reactions provide a versatile toolbox for chemists to tackle the formidable challenge of this compound total synthesis.

Table 1: Key Ring-Forming Reactions in Macrolide Synthesis

| Reaction Type | Description | Applicability to this compound Synthesis |

|---|---|---|

| Ring-Closing Metathesis (RCM) | A catalytic reaction that forms a carbon-carbon double bond to close a ring, typically using ruthenium or molybdenum catalysts. | Formation of the 19-membered macrocyclic ring from a linear diene precursor. nih.gov |

| Oxidative Cyclization | Ring formation is induced by an oxidizing agent, creating C-C or C-heteroatom bonds. | Potential use in forming the macrocycle or precursor heterocycles. urfu.rubeilstein-journals.org |

| Diels-Alder Cycloaddition | A [4+2] cycloaddition reaction that forms a six-membered ring with high stereospecificity. | Construction of cyclic portions of the ansa chain or precursors with defined stereochemistry. organic-chemistry.org |

| Dieckmann Cyclization | An intramolecular condensation of a diester to form a β-keto ester, typically a five- or six-membered ring. | Employed in the synthesis of tetramic acid-containing macrolactams, related to the maytansinoid family. organic-chemistry.org |

Biomimetic Synthesis Approaches Towards this compound and Related Structures

Biomimetic synthesis seeks to replicate nature's synthetic strategies in the laboratory. This approach can offer elegant and efficient routes to complex molecules by drawing inspiration from the proposed biosynthetic pathways. The natural biosynthesis of maytansinoids is believed to start from 3-amino-5-hydroxybenzoic acid (AHBA) and proceed via a polyketide synthase (PKS) pathway. researchgate.net

The biosynthesis of maytansinoids involves a series of highly selective enzymatic transformations. While replicating the entire enzymatic cascade is a monumental task, chemists can design catalysts that mimic the function of specific enzymes. nih.govworktribe.com

Enzyme-inspired catalysts often feature a scaffold that positions functional groups to facilitate a specific reaction, much like an enzyme's active site. unipd.it For example, the stereospecific reductions and dehydrations in the polyketide chain formation are catalyzed by ketoreductase (KR) and dehydratase (DH) domains within the PKS machinery. A synthetic catalyst could be designed to perform similar stereoselective transformations on a synthetic intermediate. Furthermore, biocatalytic methods using isolated enzymes or engineered microorganisms are being developed to produce maytansinoid precursors or perform specific modifications on the maytansinoid core, offering a bridge between total synthesis and biosynthesis. d-nb.infochemrxiv.org

The natural world provides examples of complex molecular architectures built through dimerization and rearrangement cascades. Biomimetic syntheses have successfully employed these strategies. For instance, the synthesis of dibefurin (B1139267) was achieved through a key oxidative dimerization of a polyketide precursor. nih.gov Similarly, the one-step synthesis of psiguadial B was accomplished via a biomimetic cascade involving a Michael addition and subsequent intramolecular cyclizations. epfl.ch

In the context of maytansinoids, while a dimerization is not the key step for the core structure, rearrangement reactions are crucial. The biosynthesis involves the assembly of a linear polyketide chain that must fold and cyclize. Laboratory syntheses have mimicked such processes. For example, google.comchemistry-chemists.com-sigmatropic rearrangements have been used to stereoselectively install functionalities on synthetic fragments corresponding to the maytansinoid ansa chain. cdnsciencepub.com This rearrangement of an allylic sulfoxide (B87167) to an allylic alcohol is a powerful tool for transferring chirality and establishing the correct geometry of the double bond within the macrocycle. cdnsciencepub.com These biomimetic approaches, inspired by hypothetical or established biosynthetic steps, provide powerful and often step-economical routes to key fragments of this compound and its analogs.

Structure Activity Relationship Sar Studies of Maytanbutine and Its Derivatives

Elucidation of Key Structural Elements Governing Maytanbutine Bioactivity

The potent biological activity of maytansinoids is dictated by several key structural moieties within the complex 19-membered ansa-macrocycle. SAR studies have identified the C-3 ester side chain, the C-4–C-5 epoxide, and the C-9 carbinolamide as critical for optimal activity. nih.gov The core macrocyclic structure serves as the scaffold that correctly positions these functional groups for interaction with their biological target, tubulin.

The ester side chain at the C-3 position is a primary determinant of a maytansinoid's potency. researchgate.netgoogle.com this compound is specifically defined by its C-3 ester, which is an N-acetyl-N-methyl-isobutyrate group. ethz.ch Variations in this side chain significantly modulate the compound's cytotoxic effects.

Initial SAR studies revealed that the hydrolysis of the C-3 ester to the corresponding alcohol, maytansinol (B1676226), results in a dramatic decrease in activity. google.comnih.gov This indicates that the ester group is crucial for the molecule's bioactivity, likely by enhancing cell permeability and contributing to the adoption of a bioactive conformation. google.comgoogleapis.com

Table 1: Comparative Cytotoxicity of this compound and Related Maytansinoids Against Various Human Cancer Cell Lines

The following table presents the half-maximal inhibitory concentration (IC₅₀) values, illustrating how modifications to the C-3 side chain affect cytotoxic potency.

| Compound | C-3 Ester Side Chain | Cell Line | IC₅₀ (ng/mL) |

| This compound | N-acetyl-N-methyl-isobutyrate | KB | < 0.6 |

| Col-2 | < 0.6 | ||

| LNCaP | < 0.6 | ||

| MCF-7 | < 0.6 | ||

| Maytansine (B1676224) | N-acetyl-N-methyl-L-alanine | KB | < 0.6 |

| Col-2 | < 0.6 | ||

| LNCaP | < 0.6 | ||

| MCF-7 | < 0.6 | ||

| Maytanvaline | N-acetyl-N-methyl-L-valine | KB | < 0.6 |

| Col-2 | < 0.6 | ||

| LNCaP | < 0.6 | ||

| MCF-7 | < 0.6 |

Data sourced from patent literature describing cytotoxicity assays. ethz.chnih.gov

The 19-membered macrocyclic ring of this compound is conformationally constrained, and adopting a specific three-dimensional shape is essential for its binding to tubulin. This required shape is known as the bioactive conformation. academie-sciences.fr Computational and crystallographic studies have shown that the C-3 ester side chain plays a pivotal role in stabilizing this conformation. researchgate.netgoogle.com

A strong intramolecular hydrogen bond forms between the carbonyl oxygen of the C-3 ester and the hydroxyl group at the C-9 position. researchgate.netgoogleapis.com This interaction locks the ansa-macrocycle into the rigid conformation required for high-affinity binding to its site on β-tubulin. googleapis.com When the C-3 ester is removed to form maytansinol, this intramolecular interaction is lost, leading to increased conformational flexibility and a significantly weaker inhibitory activity on tubulin polymerization. nih.govgoogleapis.com Therefore, the bioactive conformation of this compound is the one that is pre-organized and stabilized by its specific C-3 side chain, allowing it to fit optimally into the maytansine binding pocket on tubulin.

Rational Design and Synthesis of this compound Analogs for Modulated Target Interactions

The insights gained from SAR studies provide a roadmap for the rational design and synthesis of new this compound analogs. The primary goals are often to enhance potency, improve the therapeutic window, or introduce chemical handles for conjugation, particularly for the development of antibody-drug conjugates (ADCs). nih.govnih.gov

Semi-synthesis has been the most productive strategy for generating novel maytansinoid analogs. nih.gov This process typically starts with a naturally abundant precursor, such as ansamitocin P-3, which is reduced to the common intermediate, maytansinol. nih.gov From maytansinol, a wide variety of analogs can be generated through systematic chemical modification, primarily by re-esterification at the C-3 hydroxyl group. ontosight.ai

Key modification strategies include:

Acylation of the C-3 Hydroxyl: This is the most common modification site. By acylating maytansinol with different carboxylic acids, a vast library of analogs with varying C-3 side chains can be synthesized. This allows for fine-tuning of lipophilicity, steric bulk, and potency. ontosight.ai This is the general method used to produce this compound from maytansinol. nih.gov

Modification of the C-9 Carbinolamide: Alkylation of the C-9 hydroxyl group leads to a marked decrease in cytotoxic activity, indicating its importance. This site is therefore generally conserved. nih.gov

Modification of the Aromatic Ring: Dehalogenation of the chlorine atom on the benzene (B151609) ring can be achieved, though this often impacts activity. nih.gov

Introduction of Linkers: For ADC applications, maytansinoids are modified to include a linker with a terminal thiol or disulfide group. These modifications are typically made at the end of the C-3 acyl chain, creating derivatives like DM1 and DM4 that can be covalently attached to antibodies without significant loss of activity. nih.govresearchgate.net

The overarching goal in designing maytansinoid derivatives, especially for use as ADC payloads, is to achieve maximal cytotoxicity. This ensures that even a small number of molecules delivered to a target cancer cell can be lethal. The key design principles derived from SAR studies include:

Preservation of the Core Pharmacophore: The 19-membered macrocycle, the C4-C5 epoxide, and the C-9 carbinolamide must be maintained. nih.gov

Optimization of the C-3 Ester: The side chain must be carefully designed to ensure it is large and lipophilic enough to facilitate cell entry and lock the bioactive conformation, but not so bulky that it hinders binding to tubulin.

Stereochemical Control: For side chains containing chiral centers, such as in maytansine, maintaining the L-amino acid configuration is paramount for high potency. researchgate.net

Strategic Placement of Linkers: When designing analogs for ADCs, the linker must be attached at a position that does not interfere with tubulin binding. The terminal end of the C-3 side chain has proven to be the ideal location. nih.govresearchgate.net Synthesizing derivatives with 100- to 1000-fold higher potency than standard anticancer drugs has been a key achievement in this area, making them suitable as ADC warheads. Current time information in Bangalore, IN.

Mechanistic Insights Derived from SAR Analysis

SAR analysis provides deep insights into the mechanism by which this compound and its analogs exert their effects. The cumulative findings confirm a multi-step process that begins with the molecule's structure and ends with cell death.

The SAR data strongly support that the ansa-macrocycle is the primary binding element, fitting into a specific pocket on β-tubulin known as the maytansine site. researchgate.netnih.gov The C-3 ester, while not directly interacting with the protein, is crucial for maintaining the rigid, bioactive conformation necessary for this high-affinity binding. researchgate.netgoogleapis.com The binding of this compound to tubulin inhibits the assembly of microtubules. nih.gov This interaction physically blocks the addition of new tubulin dimers to the growing end of the microtubule, effectively suppressing microtubule dynamics and leading to their net depolymerization. academie-sciences.fr The disruption of the microtubule network triggers a mitotic checkpoint, arresting the cell in the G2/M phase and ultimately inducing apoptosis. nih.gov

Computational and Chemoinformatics Approaches in this compound SAR

The exploration of the structure-activity relationships (SAR) of this compound and its parent compounds, the maytansinoids, has increasingly benefited from computational and chemoinformatics tools. These methods provide a rational framework for understanding how structural modifications influence biological activity, thereby guiding the design of new, more potent, and selective derivatives. rhhz.netresearchgate.net The complexity of the maytansinoid scaffold, a 19-member ansa macrolide, makes traditional synthesis and testing of analogues a resource-intensive process. nih.govacademie-sciences.fr Computational approaches offer a means to navigate this vast chemical space efficiently, prioritizing the synthesis of compounds with the highest probability of success. rhhz.net

Early SAR studies established that the C3 ester side chain is a critical determinant of the cytotoxic activity of maytansinoids. academie-sciences.frresearchgate.net Variations in this ester group, which distinguish this compound from other natural maytansinoids like maytansine and maytanprine, significantly modulate their potency. academie-sciences.frresearchgate.net Chemoinformatics and computational modeling allow for a quantitative and systematic analysis of these relationships, moving beyond qualitative observations to build predictive models. conicet.gov.arresearchgate.net These approaches are pivotal in the development of maytansinoids as payloads for antibody-drug conjugates (ADCs), where fine-tuning potency is essential. mdpi.comscispace.com

In Silico Screening and Predictive Modeling for Bioactivity

In silico screening and predictive modeling are powerful computational techniques used to accelerate the discovery and optimization of bioactive molecules like this compound. mdpi.com These methods leverage knowledge of the biological target and the SAR of known active compounds to predict the activity of novel or hypothetical structures, thereby reducing the time and cost associated with exhaustive experimental screening. actascientific.com

Predictive Modeling and QSAR

Quantitative structure-activity relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity. actascientific.comgithub.io For maytansinoids, QSAR studies have been instrumental in understanding the structural requirements for their potent antitubulin activity. One early study performed a Quantitative Electronic Structure-Activity Relationship (QESAR) analysis on a series of maytansinoids, providing insights into how electronic properties derived from chemical structures influence cytotoxicity. conicet.gov.ar

| Compound | C3-Ester Side Chain (R-group) | Relative Cytotoxicity |

|---|---|---|

| Maytansine | N-acetyl-N-methyl-L-alanine | High |

| Maytanprine | N-acetyl-N-methyl-alanine | High |

| This compound | N-acetyl-N-methyl-isobutyrate | High |

| Maytanvaline | N-acetyl-N-methyl-L-valine | High |

| Maytansinol | -OH (Hydrolysis product) | Significantly Reduced |

In Silico Screening and Molecular Docking

In silico screening involves the computational evaluation of large compound libraries to identify molecules that are likely to bind to a specific biological target. nih.govontosight.ai In the context of this compound, the target is tubulin. nih.gov Molecular docking simulations are a key component of this process. These simulations predict the preferred orientation and binding affinity of a ligand (e.g., a this compound derivative) when bound to the active site of its target protein. unimi.it

Researchers have used docking studies to investigate how maytansinoids and their conjugates fit into the maytansine binding site on β-tubulin. nih.govunimi.it These computational studies confirmed that bulky substituents can be tolerated at the C3-position, providing a solid basis for designing maytansine-based probes and ADCs without losing binding affinity. unimi.it For example, in silico models can help design the optimal linker chemistry for attaching this compound to an antibody, ensuring that the payload can be efficiently released and bind to its intracellular target. researchgate.net

Application of Machine Learning and AI in SAR Data Analysis

The application of artificial intelligence (AI) and machine learning (ML) represents the next frontier in the SAR analysis of complex natural products like this compound. rhhz.netd-nb.info These technologies can analyze vast and complex datasets, uncover subtle patterns that are not apparent to human researchers, and build highly predictive models of biological activity. d-nb.infoiiitd.edu.in

Machine Learning in Bioactivity Prediction

Machine learning algorithms, such as random forests, support vector machines, and neural networks, can be trained on existing SAR data to create predictive models. iiitd.edu.in For maytansinoids, this involves using a dataset of known derivatives and their measured cytotoxicities. Each compound is represented by a set of calculated molecular descriptors (features), and the algorithm learns the complex, non-linear relationship between these features and the biological outcome. scispace.com

Once trained, these ML models can rapidly predict the cytotoxicity of thousands or even millions of virtual this compound derivatives. plos.org This allows for an unprecedented exploration of chemical space to identify novel structures with potentially superior activity or improved safety profiles. iiitd.edu.in This approach is particularly valuable for optimizing the payload in ADCs, where a precise level of potency is required to balance efficacy against off-target toxicity.

| Input Data (Features) | Machine Learning Model | Predicted Output | Application |

|---|---|---|---|

| Molecular Descriptors (e.g., MW, LogP, TPSA) | e.g., Random Forest, Gradient Boosting, Neural Network | Predicted IC50 or Bioactivity Score | Virtual screening of novel this compound analogues; Prioritization of candidates for synthesis; Lead optimization for ADCs. |

| Structural Fingerprints (e.g., ECFP, FCFP) | |||

| Quantum Chemical Properties |

AI in De Novo Design and SAR Interpretation

Furthermore, AI techniques can help interpret complex SAR data. By analyzing which molecular features a predictive model deems most important, researchers can gain deeper insights into the key drivers of activity. iiitd.edu.in This can help to validate or refine existing hypotheses about the maytansinoid pharmacophore and guide future drug design efforts on a more informed basis.

Molecular Mechanisms of Action of Maytanbutine

Interaction with Tubulin and Microtubule Dynamics Regulation

The principal anticancer effect of maytansinoids, including maytanbutine, is mediated through their interaction with tubulin, the fundamental protein subunit of microtubules. researchgate.net This interaction leads to an inhibition of microtubule assembly, ultimately disrupting the dynamic nature of the microtubule network, which is crucial for mitotic spindle formation and chromosome segregation. researchgate.netunisi.it

This compound and its parent compound, maytansine (B1676224), are potent inhibitors of microtubule assembly. ontosight.ai Maytansine demonstrates a steep, concentration-dependent inhibition of microtubule polymerization, achieving nearly complete inhibition at a concentration of 3 μmol/L. nih.gov The half-maximal inhibitory concentration (IC50) for maytansine's effect on microtubule assembly has been measured at approximately 1.0 μmol/L. nih.gov Studies comparing maytansine to its cellular metabolites, which are structurally related to this compound, found that while the metabolites also inhibited polymerization, they did so with different potencies and concentration-response profiles. nih.gov

| Compound | IC50 for Microtubule Assembly Inhibition (μmol/L) |

|---|---|

| Maytansine | 1.0 ± 0.02 |

| S-methyl DM1 | 4.0 ± 0.1 |

| S-methyl DM4 | 1.7 ± 0.4 |

This table presents the half-maximal inhibitory concentrations (IC50) for the inhibition of microtubule assembly by maytansine and its thiomethyl derivatives. Data sourced from research on purified microtubules. nih.gov

Maytansine binds to tubulin at a specific site, with a dissociation constant (K_D) of approximately 0.86 to 1.0 μmol/L. nih.gov High-resolution crystal structures have revealed that maytansine binds to a site on β-tubulin. nih.gov This binding site is distinct from the vinca (B1221190) domain but is located near it, at the longitudinal interface between tubulin dimers. nih.govnih.govresearchgate.net The binding of maytansine at this location sterically blocks the formation of the straight, head-to-tail interactions between tubulin dimers that are necessary for microtubule elongation. nih.gov This site is sometimes referred to as the rhizoxin (B1680598) binding site. google.comgoogle.com

Research indicates that maytansine acts as a competitive inhibitor of vincristine (B1662923) binding to tubulin, suggesting an overlapping or closely related binding region with vinca alkaloids. nih.gov This competitive action underscores its potent interference with the binding of other ligands at the vinca domain. nih.gov

Beyond simply inhibiting polymerization, maytansinoids profoundly suppress the dynamic instability of microtubules. nih.gov Dynamic instability is the process by which microtubules stochastically switch between phases of growth and shortening, a property essential for their cellular functions. nih.govfrontiersin.org The loss of a stabilizing "GTP cap" at the microtubule end is thought to trigger a "catastrophe," leading to rapid depolymerization. nih.govtdl.org

| Parameter of Dynamic Instability | Control Microtubules | With 100 nmol/L Maytansine | Percent Suppression |

|---|---|---|---|

| Growth Rate (μm/min) | 1.7 ± 0.2 | 1.1 ± 0.1 | 35% |

| Shortening Rate (μm/min) | 8.9 ± 0.8 | 5.8 ± 0.6 | 35% |

| Dynamicity (μm/min) | 2.5 | 1.4 | 45% |

This table summarizes the effects of 100 nmol/L maytansine on key parameters of microtubule plus-end dynamic instability in vitro. nih.gov

Effects on Cellular Processes Beyond Microtubule Inhibition

While the primary cytotoxic mechanism of maytansinoids is the disruption of microtubule function, research has indicated that these compounds can also affect other fundamental cellular processes.

Maytansine has been reported to inhibit the synthesis of DNA and RNA. google.com The process of DNA replication involves the unwinding of the double helix and the synthesis of new complementary strands by enzymes like DNA polymerase. wikipedia.org Similarly, transcription is the process where a segment of DNA is copied into a messenger RNA (mRNA) molecule by an RNA polymerase enzyme. savemyexams.com The inhibition of these processes represents an additional mechanism of cytotoxicity, with the effect on DNA synthesis noted as being particularly significant. google.com Conflicts between the cellular machineries for replication and transcription can lead to DNA damage and genomic instability, and the introduction of an inhibitor can exacerbate these effects. frontiersin.org

Comparative Analysis of this compound's Molecular Targeting with Other Maytansinoids

This compound's primary molecular target, tubulin, is shared across the maytansinoid family. However, subtle structural variations among these compounds, particularly at the C3 ester side chain, lead to differences in cytotoxic potency and binding affinity.

Research comparing the in vitro cytotoxicity of this compound with its close structural analogs—maytansine, maytanprine, and maytanvaline—demonstrates their potent but varied anti-cancer activity across different human tumor cell lines. A study provided IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds, highlighting their sub-nanomolar efficacy. This compound consistently demonstrated high potency, with its effectiveness varying depending on the cell line when compared to other maytansinoids. tandfonline.com

For instance, against the KB (oral epidermoid carcinoma) cell line, this compound (IC50 = 0.050 nM) was more potent than maytansine (IC50 = 0.17 nM), maytanprine (IC50 = 0.061 nM), and maytanvaline (IC50 = 0.11 nM). In the Col2 (colon carcinoma) cell line, this compound (IC50 = 0.061 nM) also showed the highest potency among the group. However, in the Lu1 (lung carcinoma) and LNCaP (prostate carcinoma) cell lines, maytanprine and this compound exhibited more comparable and, in some cases, slightly superior activity to maytansine. tandfonline.com

Interactive Data Table: Comparative Cytotoxicity (IC50, nM) of Maytansinoids Source: Data compiled from patent literature. tandfonline.com

| Compound | KB | Lu1 | Col2 | LNCaP | MCF-7 |

| This compound | 0.050 | 0.13 | 0.061 | 0.054 | 0.13 |

| Maytansine | 0.17 | 0.77 | 0.19 | 0.32 | 0.69 |

| Maytanprine | 0.061 | 0.35 | 0.16 | 0.16 | 0.17 |

| Maytanvaline | 0.11 | 0.69 | 0.15 | 0.16 | 0.27 |

The structural analogue Ansamitocin P-3, which differs from this compound in the ester side chain at the C3 position, has also been a subject of comparative studies. Research has shown that Ansamitocin P-3 is a potent inhibitor of cell proliferation, in some cases more so than the parent compound, maytansine. For example, in MCF-7 breast cancer cells, Ansamitocin P-3 exhibited an IC50 of 20 ± 2 pM, whereas maytansine was reported to have an IC50 of 710 pM, indicating significantly higher potency for Ansamitocin P-3 in this cell line. plos.orgnih.gov

The binding affinity to tubulin is another critical parameter for comparison. Ansamitocin P-3 was found to bind to purified tubulin with a dissociation constant (Kd) of 1.3 ± 0.7 µM. plos.orgplos.org This is comparable to the reported Kd of maytansine for tubulin, which is approximately 0.86 µM. plos.org These findings suggest that while the fundamental mechanism of tubulin binding is conserved, the specific ester group at C3 can modulate the potency of the cytotoxic effect. plos.org

Structure-activity relationship studies confirm the critical role of the C3 ester side chain for the biological activity of maytansinoids. frontiersin.orgashpublications.org Compounds like this compound, maytansine, and maytanvaline, which all possess an amino acid residue at C-3, generally show comparable and potent activity. frontiersin.org In contrast, maytansinoids lacking an ester function at C-3, such as maytansinol (B1676226), are devoid of significant antileukemic activity. plos.org This underscores that the specific nature of the C3 ester is a key determinant of the molecule's interaction with its tubulin target and its ultimate cytotoxic efficacy.

Investigation of Potential Off-Target Molecular Interactions and Pathways

While the primary mechanism of action for this compound and other maytansinoids is the inhibition of microtubule dynamics through direct binding to tubulin, the potential for off-target interactions is a critical area of investigation in pharmacology and toxicology. patsnap.comnautilus.bio Off-target effects refer to the unintended interactions of a drug with molecular targets other than its primary therapeutic target, which can lead to unforeseen biological consequences. google.com

To date, specific off-target proteins or signaling pathways directly modulated by this compound in eukaryotic cells have not been extensively documented in publicly available research. The majority of studies focus on the potent on-target effect on tubulin. scienceopen.comnih.gov However, research into related compounds and the broader class of microtubule inhibitors provides a framework for considering potential off-target activities.

One approach to identifying off-target interactions is through comprehensive proteomic analysis of cells treated with the compound. nautilus.biowikipedia.org Such chemoproteomic techniques can reveal unintended binding partners. For instance, studies on cells that have developed resistance to maytansinoid-antibody conjugates have utilized proteomic and transcriptional profiling. These have identified changes in pathways related to drug resistance, such as the upregulation of ABC transporters (e.g., MDR1), but these are adaptive resistance mechanisms rather than primary off-target interactions of the drug itself. plos.orgnih.gov

Another area of potential off-target interaction is with other cellular components that share structural similarities with the drug's primary binding site. For example, some kinase inhibitors have been found to have off-target effects on tubulin polymerization because the binding sites can share certain characteristics. frontiersin.orgfrontiersin.org Conversely, it is conceivable that potent microtubule inhibitors like this compound could interact with other nucleotide-binding proteins or enzymes.

A study on Ansamitocin P-3, a close structural analog of this compound, identified an off-target interaction in a prokaryotic system. It was discovered that Ansamitocin P-3 binds to the bacterial cell division protein FtsZ, a structural and functional homolog of eukaryotic tubulin. nih.govnih.gov This finding, while not in a eukaryotic system, demonstrates the compound's ability to interact with proteins that share structural motifs with its primary target.

Furthermore, downstream signaling pathways can be affected as a consequence of the primary action of microtubule disruption. The arrest of the cell cycle at the G2/M phase by maytansinoids is known to activate the spindle assembly checkpoint, which involves the modulation of proteins such as Mad2 and BubR1. plos.org Subsequently, this mitotic arrest can trigger apoptotic pathways, such as the p53-mediated pathway, leading to programmed cell death. plos.orgplos.org While these are consequences of the on-target effect, a full understanding of the cellular response requires mapping these complex signaling cascades. For example, treatment of tumor tissues with a maytansinoid conjugate was found to elevate gene expression associated with an inflamed tumor microenvironment, suggesting an impact on immunogenic signaling pathways. mdpi.com

Advanced Analytical Methodologies for Maytanbutine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural investigation of complex molecules like Maytanbutine. These techniques probe the interaction of electromagnetic radiation with the molecule to provide information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including maytansinoids. nuvisan.comunl.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the maytansinoid scaffold, characteristic chemical shifts in the ¹H NMR spectrum are indicative of specific protons within the complex ansa macrocycle. nih.gov For instance, the protons on the aromatic ring, the methoxy (B1213986) groups, and the carbinolamine moiety exhibit distinct signals.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. uobasrah.edu.iqresearchgate.net Due to the wider chemical shift range, signal overlap is less of an issue compared to ¹H NMR, allowing for the resolution of individual carbon signals, including quaternary carbons that are not observed in ¹H NMR. unl.edu

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. COSY experiments establish proton-proton coupling networks, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). mdpi.com This network of correlations allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the intricate structure of this compound.

Table 1: Representative ¹H NMR Spectroscopic Data for the Maytansinoid Core Structure

Data is based on related maytansinoid compounds and serves as a diagnostic guide. Actual shifts for this compound may vary. nih.gov

| Proton Assignment | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~6.4 | d |

| H-5 | ~5.8 | dd |

| H-7 | ~3.5 | s |

| H-10 | ~6.2 | d |

| H-11 | ~6.8 | dd |

Infrared (IR) and Raman Spectroscopy for Molecular Vibrations and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. ksu.edu.saedinst.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending), provided there is a change in the dipole moment. edinst.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light and is sensitive to vibrations that cause a change in the polarizability of the molecule. edinst.com

For this compound, these techniques can confirm the presence of key functional groups. For example, the hydroxyl (-OH) group will show a characteristic broad stretching band in the IR spectrum. The carbonyl (C=O) groups of the ester and amide functionalities will exhibit strong, sharp absorption bands. The aromatic ring will have characteristic C=C stretching vibrations, and the C-Cl bond will also have a distinct signal in the fingerprint region of the spectrum. researchgate.net

Raman spectroscopy is particularly useful for identifying non-polar bonds, such as the C=C bonds within the aromatic ring and the macrocycle, which may show weak absorptions in the IR spectrum. ksu.edu.sa Together, IR and Raman spectra provide a comprehensive vibrational fingerprint of the this compound molecule.

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3500-3200 (broad) |

| N-H (Amide) | Stretching | 3400-3200 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=O (Ester) | Stretching | ~1735 |

| C=O (Amide) | Stretching | ~1680 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O | Stretching | 1250-1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. masterorganicchemistry.commdpi.com This technique is particularly useful for analyzing molecules containing chromophores, which are parts of the molecule that absorb light.

The this compound structure contains a highly conjugated system within its ansamacrolide ring, which acts as a strong chromophore. The extended π-electron system, encompassing the aromatic ring and conjugated double bonds, is responsible for its characteristic UV absorption profile. utoronto.ca The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation; longer conjugated systems absorb at longer wavelengths. utoronto.ca UV-Vis spectroscopy can be used to confirm the presence of this conjugated system and can also be employed for quantitative analysis based on the Beer-Lambert law. thermofisher.com The spectrum of a maytansinoid typically shows strong absorption maxima in the UV region.

Mass Spectrometry-Based Characterization and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with errors in the parts-per-million (ppm) range. nih.gov This high accuracy allows for the unambiguous determination of the elemental composition of a molecule. researchgate.net For a compound like this compound, HRMS can distinguish its molecular formula from other potential formulas that might have the same nominal mass. This is a critical step in confirming the identity of the compound and is invaluable for characterizing novel metabolites or impurities. researchgate.net Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high resolution. nih.gov

Table 3: Elemental Composition and Exact Mass of this compound

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Parent Compound and Impurities

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. ijcap.inwikipedia.org In a typical MS/MS experiment, the intact molecular ion (precursor ion) of this compound is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed in a second mass analyzer. youtube.com

The fragmentation pattern obtained from an MS/MS experiment provides a wealth of structural information. youtube.com The fragmentation of the maytansinoid core is often predictable, with characteristic losses of side chains and cleavages within the macrocyclic ring. This data is crucial for confirming the structure of the parent compound. Furthermore, MS/MS is an indispensable tool for the identification and structural elucidation of process-related impurities and metabolites. tandfonline.comaacrjournals.org By comparing the fragmentation patterns of an unknown impurity to that of the parent compound, the site of modification can often be determined. nih.govnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a standard technique for the sensitive and selective quantification of maytansinoids and their metabolites in complex biological matrices. tandfonline.comnih.gov

Table 4: Potential MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Origin |

|---|---|---|---|

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Loss of hydroxyl group |

| [M+H]⁺ | [M+H - CO]⁺ | CO | Loss from ester/amide |

| [M+H]⁺ | [M+H - C₄H₉NO]⁺ | C₄H₉NO | Cleavage of the N-acyl side chain |

Hyphenated Techniques (e.g., Liquid Chromatography-Mass Spectrometry, LC-MS) for Separation and Identification

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for the analysis of maytansinoids such as this compound, especially when they are part of complex matrices like antibody-drug conjugates (ADCs) or biological fluids. nih.govmdpi.com The coupling of liquid chromatography's separation power with the high sensitivity and specificity of mass spectrometry allows for effective identification and quantification.

LC-MS/MS, a tandem mass spectrometry approach, is frequently employed for the quantitative analysis of unconjugated maytansinoids in human plasma. tandfonline.comnih.gov This method is crucial for pharmacokinetic studies, which assess the safety and efficacy of ADCs by monitoring the levels of the released cytotoxic payload. tandfonline.com Due to the low circulating concentrations of these payloads, high sensitivity is a critical requirement for the analytical method. tandfonline.com

The general workflow for analyzing maytansinoids like DM4 (a derivative of maytansine) from plasma samples involves several steps:

Protein Precipitation: To remove large protein molecules, such as the antibody portion of an ADC. tandfonline.comnih.gov

Reduction: To cleave disulfide linkers, releasing the maytansinoid payload from endogenous conjugates. mdpi.comtandfonline.com

Solid Phase Extraction (SPE): To clean up the sample and concentrate the analytes before injection into the LC-MS system. tandfonline.comnih.gov

LC Separation: Typically using reversed-phase columns to separate the analyte of interest from other components.

MS/MS Detection: Often utilizing multiple reaction monitoring (MRM) for specific and sensitive quantification. tandfonline.com Sodium adducts of the analytes may be selected to enhance sensitivity. tandfonline.comnih.gov

Electrospray ionization (ESI) is a common ionization technique used in the LC-MS analysis of maytansinoids, coupled with high-resolution mass spectrometers like time-of-flight (TOF) or triple quadrupole detectors for accurate mass measurements. nih.gov For instance, ESI-TOFMS has been used to study the drug distribution profile of maytansinoid-antibody conjugates, revealing the number of drug molecules attached to each antibody. nih.govcancer.gov

Table 1: Exemplary LC-MS/MS Parameters for Maytansinoid Analysis

| Parameter | Condition/Setting | Reference |

|---|---|---|

| Chromatography | Reversed-Phase Liquid Chromatography (RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) | mdpi.comnih.gov |

| Column | C18 column (e.g., 150x4.6mm, 3µm particle size) | nih.gov |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) acetate | tandfonline.comnih.gov |

| Ionization Source | Electrospray Ionization (ESI) | nih.govthermofisher.com |

| Mass Spectrometer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | nih.govnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification | tandfonline.com |

| Dynamic Range (Example: DM4) | 0.100–50.0 ng/ml in human plasma | tandfonline.comnih.gov |

Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis in Biological Samples

Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that visualizes the spatial distribution of molecules, including metabolites, lipids, and peptides, directly in tissue sections. mdpi.comnih.gov While specific applications of MSI for this compound are not extensively documented in current literature, the methodology holds significant potential for understanding its disposition and mechanism of action within biological systems.

The most common MSI technique, Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, can map the distribution of various biomolecules with high sensitivity and molecular specificity. mdpi.comnih.gov This is particularly relevant for ADC research, where understanding the distribution of the cytotoxic payload in tumor tissue versus healthy tissue is critical. MSI could provide invaluable insights into whether this compound, released from an ADC, is localized within the tumor microenvironment and co-localizes with its intended cellular targets. nih.gov

The general process for a MALDI-MSI experiment involves:

Sample Preparation: A thin section of a biological sample (e.g., a tumor biopsy) is mounted on a conductive slide.

Matrix Application: A matrix compound, which absorbs energy from the laser, is uniformly applied over the tissue section. youtube.com

Data Acquisition: A pulsed laser is rastered across the sample, desorbing and ionizing analytes at each spot. A mass spectrum is acquired for each pixel, creating a dataset that contains spatial and molecular information. youtube.com

Image Generation: Software is used to generate ion-density maps, which are false-color images showing the distribution and intensity of specific molecules (identified by their mass-to-charge ratio) across the tissue section. mdpi.com

By applying MSI, researchers could visualize the penetration of this compound into solid tumors, its distribution within different cellular layers, and its potential accumulation in organs susceptible to toxicity. This spatially resolved information complements the quantitative data obtained from LC-MS analysis of homogenized tissues. nih.gov

Chromatographic Separations for this compound Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and performing quantitative analysis of this compound and related maytansinoids. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose and has been extensively developed for the analysis of monoclonal antibody-maytansinoid immunoconjugates. researchgate.netnih.gov

These methods are crucial for quality control during the manufacturing process of ADCs, allowing for the detection and quantification of free, unconjugated maytansinoid drugs. researchgate.net The presence of excess free drug can lead to systemic toxicity, making its measurement a critical quality attribute. An RP-HPLC method can effectively separate various DM1-related free drug species from the main MAb-DM1 conjugate. nih.gov

Key aspects of a typical RP-HPLC method for maytansinoid analysis include:

Column: A C18 stationary phase is commonly used. nih.gov

Mobile Phase: A gradient of an organic solvent (like acetonitrile) and an aqueous buffer is employed to achieve separation. nih.gov

Detection: UV-Vis detection is standard, as the maytansinoid structure contains chromophores that absorb ultraviolet light. nih.gov

The validated HPLC methods demonstrate good selectivity, linearity, and reproducibility, making them suitable for routine quality control and stability testing. nih.govnotulaebotanicae.ro Furthermore, by reducing the disulfide linker of an ADC prior to analysis, RP-HPLC can be used to estimate the purity of the antibody-linked maytansinoid and to determine the drug-to-antibody ratio (DAR), a key characteristic of an ADC. nih.gov

Table 2: Typical HPLC Method Parameters for Maytansinoid Analysis

| Parameter | Condition/Setting | Reference |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.netnih.gov |

| Column | Nucleosil C18, 250mm x 4mm I.D. | nih.gov |

| Mobile Phase | Acetonitrile and Sodium Phosphate Buffer with TEA | nih.govresearchgate.net |

| Detection | UV at specific wavelengths (e.g., 610 nm for Mitoxantrone, a related cytotoxic agent) | nih.gov |

| Application | Quantification of free maytansinoid drug, purity assessment, estimation of drug-per-antibody ratios | researchgate.netnih.gov |

| Validation Parameters | Selectivity, Linearity, Reproducibility, Precision, Accuracy | nih.govnotulaebotanicae.ro |

Chiral Chromatography for Enantiomeric and Diastereomeric Separations

The this compound molecule possesses multiple chiral centers, meaning it can exist as various stereoisomers (enantiomers and diastereomers). These isomers can exhibit different biological activities and pharmacokinetic profiles. Therefore, the ability to separate and analyze these stereoisomers is crucial. Chiral chromatography is the primary technique used for this purpose. wikipedia.orgmdpi.com

Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound. wikipedia.org This differential interaction leads to different retention times on the chromatographic column, allowing for their separation and quantification.

Common types of CSPs used in HPLC include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most widely used and versatile CSPs, capable of separating a broad range of chiral compounds. mdpi.com

Cyclodextrin-based CSPs: These are cyclic oligosaccharides that can form inclusion complexes with analyte molecules, with chiral recognition based on fitting into the chiral cavity. wikipedia.orgsigmaaldrich.com

Protein-based CSPs: These utilize proteins immobilized on a silica (B1680970) support to achieve separation based on stereospecific binding interactions. wikipedia.org

Macrocyclic glycopeptide-based CSPs: Antibiotics like vancomycin (B549263) and teicoplanin are used to create CSPs that offer unique chiral recognition mechanisms.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. shimadzu.com The sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases.

However, the application of GC to large, complex, and non-volatile molecules like this compound is limited. nih.gov Maytansinoids have high molecular weights and low volatility, making them unsuitable for direct analysis by GC without significant chemical modification. nih.govbiochempeg.com To make such compounds amenable to GC analysis, a derivatization step would be necessary to convert them into more volatile and thermally stable derivatives. This process adds complexity and potential sources of error to the analysis.

GC is widely used in the pharmaceutical industry for applications such as:

Impurity Testing: Detecting and quantifying volatile impurities in raw materials and finished products.

Residual Solvent Analysis: Measuring the amount of organic volatile impurities remaining from the manufacturing process.

Pharmacokinetic Studies: Quantifying certain drugs and their metabolites in biological fluids, provided they are volatile or can be derivatized.

Given these limitations, techniques like HPLC and LC-MS are far more suitable and are the standard methods for the analysis of complex molecules like this compound. thermofisher.com While GC could theoretically be used to analyze small, volatile degradation products of this compound, it is not a primary tool for analyzing the intact molecule.

Preclinical in Vitro Metabolism Studies of Maytanbutine

Metabolic Pathway Elucidation in Model Systems

In vitro studies using model systems are designed to identify the primary routes of biotransformation. For maytansinoids, which are structurally related to maytanbutine, several key metabolic pathways have been identified. While direct metabolic data for this compound is limited, the metabolism of its close analog, maytansine (B1676224), has been studied in human and rat liver microsomes. researchgate.net These studies provide a strong predictive model for the biotransformation of this compound.

The principal metabolic reactions for maytansinoids involve Phase I biotransformations, which introduce or expose functional groups. openaccessjournals.comnih.gov Based on studies with maytansine, the expected metabolic pathways for this compound include:

N-demethylation: This is a major pathway for maytansine in human liver microsomes, occurring at the methylamide of the ester moiety. researchgate.net

O-demethylation: This has been observed as a minor pathway for maytansine and a major pathway for another analog, ansamitocin P-3. researchgate.net

Oxidation: This is a common metabolic route for many drugs, and it has been identified as a minor pathway for maytansine. researchgate.netopenaccessjournals.com

Hydrolysis: The ester bond in the maytansinoid structure is susceptible to hydrolysis, which has also been observed as a minor metabolic pathway. researchgate.net

The potential metabolites of this compound resulting from these pathways are detailed in the table below.

| Parent Compound | Metabolic Pathway | Potential Metabolite | Description |

| This compound | N-demethylation | N-demethyl-maytanbutine | Removal of the methyl group from the alanine (B10760859) moiety's amide nitrogen. |

| This compound | O-demethylation | O-demethyl-maytanbutine | Removal of a methyl group from a methoxy (B1213986) group on the ansa-macrocycle. |

| This compound | Oxidation | Hydroxylated this compound | Addition of a hydroxyl group to the macrocycle or the ester side chain. |

| This compound | Hydrolysis | Maytansinol (B1676226) | Cleavage of the ester bond, releasing the common amino acid side chain. |

This table presents potential metabolites of this compound based on known metabolic pathways of structurally similar maytansinoids like maytansine. researchgate.net

Drug-metabolizing enzymes are primarily responsible for the biotransformation of xenobiotics, including therapeutic compounds. nih.gov They are broadly categorized into Phase I and Phase II enzymes. nih.gov

Phase I Enzymes: The primary enzymes involved in the metabolism of maytansinoids are the Cytochrome P450 (CYP) superfamily of enzymes. researchgate.netopenaccessjournals.com These enzymes are the main drivers of Phase I oxidative metabolism in humans. pharmacologyeducation.org